N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O5S2/c23-16-2-4-17(5-3-16)33(28,29)26-9-7-14(8-10-26)21(27)25-22-24-18(12-32-22)15-1-6-19-20(11-15)31-13-30-19/h1-6,11-12,14H,7-10,13H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKQGGPAFKFFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₈H₁₈F₁N₃O₃S
- Molecular Weight : 373.48 g/mol
- IUPAC Name : this compound
- SMILES Notation : Cc1c(-c(cc2)nnc2SCC(Nc(cc2)cc3c2OCO3)=O)sc(-c2cccs2)n1
Research indicates that this compound exhibits significant biological activity through multiple pathways:
-
Anticancer Activity :
- The compound has been shown to inhibit cancer cell proliferation in various types of cancer cell lines. Its mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.
- In vitro studies demonstrated that it induces apoptosis in human cancer cells by activating caspase cascades and downregulating anti-apoptotic proteins .
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
| Parameter | Value |
|---|---|
| LogP (Partition Coefficient) | 4.623 |
| Water Solubility (LogSw) | -4.44 |
| Polar Surface Area | 72.393 Ų |
| pKa (Acid Dissociation Constant) | 11.42 |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound was tested against a panel of cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 25 µM. The study concluded that the compound's efficacy is attributed to its ability to disrupt mitochondrial function leading to increased reactive oxygen species (ROS) production .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of this compound revealed that it significantly reduced LPS-induced IL-6 secretion in macrophages by blocking NF-kB signaling pathways. The results were published in European Journal of Medicinal Chemistry, highlighting its potential as a therapeutic agent for inflammatory diseases .
Scientific Research Applications
1. Antimicrobial Properties
Research indicates that compounds with thiazole and benzodioxole structures exhibit notable antimicrobial activity. For instance, derivatives of thiazole have been shown to possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi . The specific compound under discussion may share similar properties due to its structural components.
2. Anticancer Activity
The compound's potential as an anticancer agent has garnered attention. Studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain thiazole-containing compounds have been evaluated for their cytotoxic effects on various cancer cell lines, including breast and colon cancer cells . The mechanism often involves the disruption of cellular signaling pathways critical for cell survival and proliferation.
3. Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes linked to disease processes. For example, the inhibition of acetylcholinesterase (AChE) has been observed in related compounds, which could position this compound as a candidate for treating neurodegenerative diseases like Alzheimer's .
Case Studies
Case Study 1: Antimicrobial Screening
In a recent study evaluating various thiazole derivatives, compounds structurally similar to N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide exhibited significant antimicrobial activity against both bacterial and fungal strains. The results indicated a correlation between structural features and biological efficacy, suggesting that modifications could enhance activity further .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of thiazole derivatives demonstrated that certain compounds induced cell cycle arrest and apoptosis in MCF7 breast cancer cells. The study utilized assays such as MTT and flow cytometry to quantify cell viability and apoptotic markers .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The 4-fluorobenzenesulfonyl group undergoes nucleophilic substitution under basic conditions. Key reactions include:
This reactivity is critical for modifying the compound’s solubility and bioavailability in medicinal chemistry applications .
Acylation of the Piperidine Amine
The secondary amine in the piperidine ring reacts with acylating agents:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Acetylation | Acetic anhydride, triethylamine | N-acetylpiperidine derivative formation | |
| Sulfonylation | Arylsulfonyl chlorides | Bis-sulfonamide products |
These reactions are typically performed in dichloromethane or THF at 0–25°C .
Oxidation of the Thiazole Ring
The thiazole moiety undergoes selective oxidation:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Sulfur oxidation | mCPBA (meta-chloroperbenzoic acid) | Thiazole-S-oxide formation | |
| Ring-opening | H₂O₂, FeCl₃ catalyst | Cleavage to form amide intermediates |
Oxidation products are often characterized via LC-MS and NMR spectroscopy .
Electrophilic Aromatic Substitution on Benzodioxole
The electron-rich benzodioxole ring participates in electrophilic substitution:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-nitrobenzodioxole derivative | |
| Halogenation | Br₂ in acetic acid | 5-bromo substitution |
Regioselectivity is controlled by the electron-donating dioxole oxygen atoms.
Cross-Coupling Reactions at the Thiazole C-4 Position
The thiazole’s C-4 position (adjacent to the benzodioxol group) participates in palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acids | Biarylthiazole derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos ligand | Amination products |
These reactions enable structural diversification for SAR studies .
Hydrolysis of the Carboxamide
The terminal carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Acid hydrolysis | HCl (6 M), reflux | Piperidine-4-carboxylic acid | |
| Enzymatic hydrolysis | Proteases (e.g., trypsin) | Slow cleavage at physiological pH |
Critical Stability Considerations
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Variations
Thiazol vs. Benzothiazol Derivatives
- Compound 4–9 (): Replaces the benzodioxol-thiazol unit with a benzo[d]thiazol-2-ylphenyl group. The 3-fluorobenzenesulfonyl-piperidine-carboxamide backbone is retained. This substitution may alter target selectivity due to increased electron density from the benzothiazole .
- Compound L094-3133 (): Features a pyrazolo[3,4-d]pyrimidinyl group instead of thiazol, with a benzodioxolmethyl substituent. The piperidine-carboxamide and sulfonyl groups are absent, reducing structural overlap but retaining aromatic interactions .
Triazole and Triazolone Analogs
Substituent Modifications
Sulfonyl Group Variations
- Compound 4–10 and 4–11 (): Replace the 4-fluorobenzenesulfonyl group with 3-chloro- and 3-bromo-substituted benzenesulfonyl moieties.
- Compound 162 (): Uses a biphenyl-4-sulfonamido group instead of fluorobenzenesulfonyl. The extended aromatic system could increase hydrophobicity and off-target interactions .
Benzodioxol Positioning
Pharmacological Implications
- Multitarget Pain Inhibitors (): Piperidine-sulfonamide-carboxamide derivatives (e.g., 4–9 to 4–12) were designed as dual inhibitors of pain-related enzymes, implying the target compound may share similar mechanistic pathways .
- Cyclophilin Domain Targeting (): Compound 10, with a benzodioxol-benzamide structure, inhibits Ranbp2’s cyclophilin domain, hinting at possible antiviral or anti-inflammatory applications for the target compound .
Table 1. Core Heterocycles and Substituents
Q & A
Q. What are the established synthetic routes for this compound, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions, including condensation of substituted benzodioxolyl-thiazole precursors with fluorobenzenesulfonyl-piperidine intermediates. Key intermediates are purified via column chromatography and characterized using -NMR, -NMR, and HPLC (>98% purity). For example, analogous piperidine-thiazole hybrids are synthesized via nucleophilic substitution and characterized via melting point analysis (265–266°C for HCl salts) and spectral matching .
Q. What analytical techniques are essential for confirming structural integrity?
- NMR spectroscopy : Assigns proton and carbon environments (e.g., coupling constants for piperidine-thiazole conformers).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion for CHFNOS).
- X-ray crystallography : Resolves crystal packing and stereochemistry in solid-state derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across assay systems?
Contradictions (e.g., varying IC values in kinase vs. cell-based assays) require:
- Cross-validation : Replicate assays under standardized conditions (pH, temperature).
- Orthogonal assays : Compare biochemical (e.g., enzyme inhibition) and phenotypic (e.g., cytotoxicity) endpoints.
- Control experiments : Assess off-target effects using structurally related inactive analogs .
Q. What strategies optimize pharmacokinetic properties while maintaining target affinity?
- Structure-activity relationship (SAR) studies : Modify substituents on the benzodioxolyl or fluorobenzenesulfonyl groups to balance lipophilicity (logP) and solubility.
- Prodrug approaches : Introduce hydrolyzable esters (e.g., methyl or ethyl) to enhance bioavailability.
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites for deuteration or fluorination .
Q. How to design a comprehensive SAR study for this compound?
- Systematic substitution : Prioritize positions on the thiazole (C4) and piperidine (N1) moieties.
- In silico modeling : Perform molecular docking to predict binding modes to target proteins (e.g., kinases).
- Biological testing : Evaluate derivatives in parallel assays (e.g., enzyme inhibition, cell proliferation) to correlate structural changes with activity .
Q. What in vitro and in vivo models are appropriate for evaluating therapeutic potential?
- In vitro : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity and primary cells for selectivity profiling.
- In vivo : Employ xenograft models (e.g., murine tumor implants) with pharmacokinetic monitoring (plasma half-life, tissue distribution) .
Safety and Handling
Q. What safety protocols are required given its potential toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
